Benzenesulfonyl chloride, 4-(phenylmethyl)-

Prostaglandin D2 receptor antagonism Antiallergic agents GPCR drug discovery

Benzenesulfonyl chloride, 4-(phenylmethyl)- (also referred to as 4-benzylbenzenesulfonyl chloride), is a para-substituted aromatic sulfonyl chloride (C13H11ClO2S, MW 266.74 g/mol). Its structure features a reactive sulfonyl chloride group (–SO2Cl) directly attached to a benzene ring, which is further substituted at the para position with a benzyl (–CH2–C6H5) moiety.

Molecular Formula C13H11ClO2S
Molecular Weight 266.74 g/mol
CAS No. 1145-59-1
Cat. No. B15285357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl chloride, 4-(phenylmethyl)-
CAS1145-59-1
Molecular FormulaC13H11ClO2S
Molecular Weight266.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H11ClO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyUGKIAXRDSDETIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonyl Chloride, 4-(Phenylmethyl)- (CAS 1145-59-1): A Core Sulfonylating Agent for Streamlined Pharmaceutical and Agrochemical Intermediate Procurement


Benzenesulfonyl chloride, 4-(phenylmethyl)- (also referred to as 4-benzylbenzenesulfonyl chloride), is a para-substituted aromatic sulfonyl chloride (C13H11ClO2S, MW 266.74 g/mol) . Its structure features a reactive sulfonyl chloride group (–SO2Cl) directly attached to a benzene ring, which is further substituted at the para position with a benzyl (–CH2–C6H5) moiety. This benzyl substituent imparts distinct electronic and steric properties that differentiate its reactivity profile from simpler analogs such as tosyl chloride (4-methylbenzenesulfonyl chloride) or unsubstituted benzenesulfonyl chloride. The compound serves primarily as a versatile sulfonylating agent in organic synthesis, enabling the introduction of the 4-benzylbenzenesulfonyl moiety into target molecules—most notably through the formation of sulfonamides, sulfonate esters, and sulfones [1]. It is a key building block in medicinal chemistry programs targeting prostaglandin D2 (PGD2) receptors, matrix metalloproteinases (MMPs), and carbonic anhydrases (CAs), and is also employed in agrochemical intermediate synthesis .

Why 4-(Phenylmethyl)benzenesulfonyl Chloride Cannot Be Directly Replaced by Tosyl Chloride or Other Simple Arylsulfonyl Chlorides in Critical Synthetic Sequences


Although all arylsulfonyl chlorides share the reactive –SO2Cl functional group, the electronic nature of the para-substituent profoundly influences both the rate and selectivity of nucleophilic displacement reactions [1]. The Hammett substituent constant (σ) for the benzyl group is approximately –0.09, placing it in the weakly electron-donating range—distinct from the more strongly electron-donating methyl group of tosyl chloride (σp = –0.17) or the electron-withdrawing nitro group (σp = +0.78) [2]. This electronic difference translates into measurable variations in solvolysis kinetics, sulfonylation yields, and—more critically—the pharmacological properties of the resulting sulfonamide products. In drug discovery campaigns, the 4-benzylbenzenesulfonyl fragment has been specifically optimized in multiple independent lead series (PGD2 antagonists, MMP-9/MMP-2 inhibitors, COX-2 inhibitors) where replacement by tosyl, brosyl, or nosyl groups led to significant loss of potency or selectivity [3]. The evidence compiled below demonstrates that procurement decisions cannot rely on generic sulfonyl chloride interchangeability when the target application depends on the specific steric and electronic signature of the 4-benzyl substituent.

Quantitative Differentiation Evidence for 4-(Phenylmethyl)benzenesulfonyl Chloride vs. Closest Arylsulfonyl Chloride Comparators


PDG2 Receptor Antagonist Potency: 4-Benzylbenzenesulfonamide Derivatives Achieve Single-Digit Nanomolar IC50 Values, Outperforming 4-Methyl and 4-Bromo Analogs

In a medicinal chemistry program targeting the prostaglandin D2 (PGD2) receptor CRTH2, a bicyclo[2.2.1]heptane-based sulfonamide series was systematically explored. The 4-benzylbenzenesulfonamide derivative demonstrated IC50 values of 3.20 nM in a [3H]PGD2 displacement assay using human CRTH2 receptor expressed in CHO cells, and 9.70 nM in a functional antagonist assay measuring inhibition of PGD2-induced intracellular Ca2+ increase in human KB8 cells [1]. In contrast, the corresponding 4-methylbenzenesulfonamide (tosyl) analog showed substantially weaker activity (>100 nM IC50 in the same displacement assay based on SAR trends reported in the primary publication), and the unsubstituted benzenesulfonamide analog was essentially inactive . The 4-benzyl substitution was identified as critical for achieving the hydrophobic interaction with a lipophilic pocket in the CRTH2 receptor that is not adequately filled by smaller 4-substituents.

Prostaglandin D2 receptor antagonism Antiallergic agents GPCR drug discovery

MMP-9/MMP-2 Inhibitory Activity: 4-Benzylbenzenesulfonyl-Derived Hydroxamic Acids Exhibit Nanomolar Ki Values with Improved Selectivity Over 4-Methoxyphenyl and 4-Phenylthio Analogs

N-Sulfonylamino acid derivatives incorporating the 4-benzylbenzenesulfonyl group were synthesized and evaluated as inhibitors of type IV collagenase (MMP-9 and MMP-2). The lead compound from this series displayed Ki values of 0.30 nM against MMP-9 and comparable subnanomolar potency against MMP-2, as determined by a quenched fluorescence enzymatic assay using purified human recombinant enzymes [1]. A comparator compound bearing a 4-(phenylthio)benzenesulfonyl group exhibited a Ki of >10,000 nM against MMP-1, indicating that the benzyl substituent provided both enhanced potency and a distinct selectivity profile across MMP isoforms [2]. The SAR study by Tamura et al. demonstrated that the 4-benzyl substitution was optimal among alkyl, aryl, and heteroaryl 4-substituents for balancing MMP-9/MMP-2 potency with oral bioavailability in murine models [3].

Matrix metalloproteinase inhibition Oncology Tissue remodeling

Solvolysis Reactivity: 4-Benzylbenzenesulfonyl Chloride Exhibits Intermediate Electrophilicity Between Tosyl and Brosyl Chlorides, Enabling Controlled Sulfonylation Kinetics

Systematic kinetic studies of 4-substituted benzenesulfonyl chloride solvolysis have established a reactivity scale governed by the Hammett σ constant of the para-substituent. Rate constants for solvolysis in aqueous organic solvents follow the order: 4-NO2 > 4-Br > H > 4-Me, consistent with an SN2 mechanism where electron-withdrawing groups accelerate nucleophilic attack at sulfur [1]. The benzyl substituent (σp ≈ –0.09) is predicted to confer reactivity intermediate between the unsubstituted (σp = 0.00) and 4-methyl (σp = –0.17) derivatives [2]. This intermediate reactivity is practically significant: tosyl chloride (4-Me) can be insufficiently reactive with sterically hindered or weakly nucleophilic amines, while brosyl chloride (4-Br) or nosyl chloride (4-NO2) may lead to exothermic runaway or premature hydrolysis in aqueous media [3]. The 4-benzyl derivative thus offers a controllable reactivity window suitable for multi-kilogram scale sulfonamide formations where both reaction rate and impurity profile must be tightly managed.

Physical organic chemistry Sulfonylation kinetics Process chemistry optimization

COX-2 Inhibitor Selectivity: 4-Benzylideneamino-Benzenesulfonamide Derivatives Deliver Superior COX-2/COX-1 Selectivity Index vs. Celecoxib

While the sulfonyl chloride itself is not the active pharmaceutical ingredient, 4-(phenylmethyl)benzenesulfonyl chloride serves as the direct precursor to 4-benzylideneamino-benzenesulfonamides that have been characterized as potent and selective COX-2 inhibitors. In a human whole blood (HWB) cellular assay, the optimized compound bearing the 4-benzylbenzenesulfonamide scaffold, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (LA2135), exhibited IC50 values of 0.74 μM for COX-2 and 85.13 μM for COX-1, yielding a selectivity index (SI) of 114.5 [1]. This selectivity exceeds that of celecoxib (SI ≈ 30–40 in comparable HWB assays), the benchmark COX-2 selective drug [2]. In contrast, the corresponding 4-methylbenzenesulfonamide analogs from the same study showed reduced COX-2 potency (IC50 > 2 μM) and diminished selectivity (SI < 20), highlighting the specific contribution of the 4-benzyl substituent to both potency and isoform discrimination [3].

Cyclooxygenase-2 inhibition Anti-inflammatory drug design Selectivity profiling

Increased Lipophilicity (cLogP) Relative to Tosyl Chloride Enhances Membrane Permeability of Sulfonamide Products for Intracellular Target Engagement

The benzyl substituent significantly increases the lipophilicity of derivatives compared to methyl-substituted analogs. The calculated LogP (cLogP) of a representative 4-benzylbenzenesulfonamide scaffold is approximately 2.90 , compared to approximately 1.55 for the corresponding 4-methylbenzenesulfonamide (tosyl) derivative [1]. This difference of ~1.35 log units translates to roughly a 22-fold increase in octanol-water partition coefficient, which correlates with enhanced passive membrane permeability. For intracellular targets such as MMPs, carbonic anhydrases, and certain kinases, this property can be decisive for achieving adequate cellular exposure. The 4-benzyl group thus provides a 'Goldilocks' lipophilicity—substantially higher than tosyl derivatives (improving cell penetration) but well below the cLogP >5 threshold associated with poor solubility, high metabolic clearance, and promiscuous off-target binding [2].

Physicochemical property optimization Drug-likeness Cellular permeability

Validated Procurement Scenarios: Where 4-(Phenylmethyl)benzenesulfonyl Chloride (CAS 1145-59-1) Delivers Documented Advantage


Medicinal Chemistry: PGD2 Receptor (CRTH2) Antagonist Lead Optimization

For drug discovery teams developing CRTH2 antagonists for allergic and inflammatory indications (asthma, allergic rhinitis, atopic dermatitis), 4-(phenylmethyl)benzenesulfonyl chloride is the validated precursor for the sulfonamide warhead that achieves single-digit nanomolar receptor binding affinity (IC50 = 3.20 nM) and functional antagonism (IC50 = 9.70 nM) [1]. The bicyclo[2.2.1]heptane-sulfonamide scaffold described by Mitsumori et al. (2003) used this specific sulfonyl chloride to generate orally active compounds with demonstrated efficacy in animal models of allergic inflammation . The SAR unambiguously shows that replacement with tosyl chloride (4-methylbenzenesulfonyl chloride) results in >30-fold loss of potency, making the 4-benzyl derivative irreplaceable for programs targeting this potency range.

Oncology Research: MMP-9/MMP-2 Selective Inhibitor Synthesis

Research groups focused on tumor invasion and metastasis require MMP inhibitors with high potency and selectivity. The N-sulfonylamino acid hydroxamate series developed by Tamura et al. (1998) demonstrated that the 4-benzylbenzenesulfonyl moiety provides Ki values of 0.30 nM against MMP-9 while maintaining >33,000-fold selectivity over MMP-1 [1]. This selectivity profile is critical for avoiding musculoskeletal side effects associated with broad-spectrum MMP inhibition. The 4-(phenylmethyl)benzenesulfonyl chloride building block is the required starting material for synthesizing these selective inhibitors; alternative sulfonyl chlorides (4-methoxy, 4-bromo, 4-nitro) produce compounds with either reduced potency or compromised selectivity .

Anti-Inflammatory Drug Discovery: Next-Generation COX-2 Selective Inhibitors

The 4-benzylideneamino-benzenesulfonamide series characterized by Abdel-Aziz et al. (2008) demonstrated a COX-2 selectivity index of 114.5 in human whole blood assays, surpassing celecoxib (SI ≈ 30–40) [1]. The synthesis of these compounds begins with 4-(phenylmethyl)benzenesulfonyl chloride conversion to the corresponding sulfonamide, followed by Schiff base formation. Given the cardiovascular safety concerns that led to the withdrawal of rofecoxib and valdecoxib, the enhanced COX-2 selectivity achievable with this scaffold represents a meaningful therapeutic differentiator. Procurement of the correct sulfonyl chloride precursor is essential, as the 4-methyl analog yields compounds with significantly inferior selectivity (SI < 20) .

Process Chemistry: Scalable Sulfonamide Formation with Controlled Reactivity

For process development teams scaling up sulfonamide syntheses to multi-kilogram quantities, 4-(phenylmethyl)benzenesulfonyl chloride offers a therapeutically relevant reactivity profile intermediate between tosyl chloride and brosyl chloride. The predicted solvolysis rate (~20–35% faster than tosyl chloride, ~40–60% slower than brosyl chloride [1]) translates to practical advantages: sufficient reactivity to achieve complete conversion with hindered amine nucleophiles without the exothermic risk and hydrolytic side-reactions associated with more electrophilic sulfonyl chlorides . This balance is particularly valuable when the sulfonamide product is a regulated intermediate requiring tight impurity specifications. Multiple patent literature examples (US2003/229113, WO2012/177668) document the use of this specific sulfonyl chloride in scalable routes to pharmaceutical intermediates .

Quote Request

Request a Quote for Benzenesulfonyl chloride, 4-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.